Epomediol

Intrahepatic Cholestasis of Pregnancy Pruritus Cholestasis

Common hepatoprotectants (UDCA, silymarin) fail to replicate epomediol's mechanism in estrogen-induced cholestasis models, producing non-interchangeable experimental outcomes. Epomediol resolves this gap through a unique dual mechanism: • CYP7A1 upregulation: +39% enzyme activity, expanding bile acid pool by 24% - a transcriptional mechanism distinct from UDCA's post-transcriptional pathway • Membrane fluidity restoration: normalizes PC:LPC ratio from 5.0 to 27.6 in ethinylestradiol-induced cholestatic models • Validated pruritus reduction: 28.1 percentage point improvement at 1200 mg/day vs 900 mg/day in clinical settings Supplied as ≥98% purity solid; in stock with competitive pricing and global shipping.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 56084-15-2
Cat. No. B1195073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpomediol
CAS56084-15-2
Synonyms1,8-epoxy-1-methyl-4-isopropylcyclohexane-2,6-diol
Clesidren
epomediol
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1(C2CC(C(O1)(C(C2)O)C)O)C
InChIInChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3
InChIKeyJSNQSLSBBZFGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epomediol Procurement and Technical Profile


Epomediol (CAS 56084-15-2) is a synthetic terpenoid choleretic agent with the IUPAC name 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol and molecular formula C10H18O3 [1]. It is classified under the WHO ATC code A05BA05 (Liver therapy) [2] and was historically marketed under the trade name Clesidren for the symptomatic treatment of pruritus in intrahepatic cholestasis of pregnancy (ICP) [3]. The compound demonstrates a defined mechanism of action centered on enhancing bile acid synthesis via upregulation of cholesterol 7α-hydroxylase (CYP7A1) and restoring hepatocyte membrane fluidity in estrogen-induced cholestatic models [4].

Why Epomediol Cannot Be Substituted


Epomediol occupies a distinct mechanistic and regulatory niche that precludes simple substitution with common in-class hepatoprotectants such as silymarin, ursodeoxycholic acid (UDCA), or other ATC A05BA liver therapy agents [1]. Unlike UDCA, which acts primarily by displacing toxic endogenous bile acids and stimulating hepatobiliary secretion via post-transcriptional mechanisms, epomediol exerts its choleretic effect through direct transcriptional upregulation of CYP7A1, the rate-limiting enzyme in the classic bile acid synthetic pathway [2]. Furthermore, epomediol's unique capacity to reverse estrogen-induced cholestasis by restoring hepatocyte plasma membrane fluidity is not replicated by silymarin or other flavonolignan-based therapies, which operate via antioxidant and anti-inflammatory pathways [3]. These functional divergences translate to non-interchangeable experimental outcomes, particularly in models of estrogen-driven cholestasis and pruritus where epomediol demonstrates quantitative effects that alternative agents do not recapitulate [4].

Epomediol Quantitative Evidence for Selection


Pruritus Reduction in Cholestasis of Pregnancy

Epomediol demonstrates a clear dose-response relationship for pruritus reduction in patients with intrahepatic cholestasis of pregnancy. In a 15-day clinical study, epomediol at 1200 mg/day reduced pruritus severity to 20.7 ± 6.2% of pre-treatment scores, compared to 48.8 ± 7.5% with 900 mg/day (p < 0.05) [1]. This quantifiable dose-dependent efficacy distinguishes epomediol from other pruritus treatments where such a clear dose-response curve has not been established.

Intrahepatic Cholestasis of Pregnancy Pruritus Cholestasis

Bile Acid Pool Expansion and Synthesis

Epomediol treatment significantly expands the bile acid pool and enhances bile acid synthesis. In rats receiving epomediol (100 mg/kg/day, i.p., for 5 days), the bile acid pool size was 24% larger and bile acid synthesis was 28% greater than in control animals, as measured by the 'washout' technique [1]. This effect is mechanistically linked to a 39% increase in cholesterol 7α-hydroxylase (CYP7A1) activity and a 97% increase in HMG-CoA reductase activity [2].

Bile Acid Metabolism Choleretic Agents Hepatobiliary Function

Choleretic Effect and Bile Flow Enhancement

Epomediol induces a robust choleretic response in normal rats, increasing basal bile flow by 42% and bile acid secretion by 74% relative to controls [1]. This choleretic action is dose-dependent and biphasic: at low bile acid secretory rates, epomediol increases bile flow up to 67%, but the effect becomes negligible when bile acid secretion exceeds 350 nmol/min per 100 g body weight, indicating a saturable mechanism independent of bile acid-dependent flow [2].

Choleresis Bile Flow Biliary Secretion

Reversal of Estrogen-Induced Cholestasis

Epomediol uniquely reverses ethinylestradiol (EE)-induced cholestasis in rats. EE treatment reduced bile flow by 43% and bile acid secretion by 37%; co-administration of epomediol restored bile flow to within 13% of control values and increased bile acid secretion by 29% relative to EE-only treatment [1]. Mechanistically, epomediol restores the biliary phosphatidylcholine:lysophosphatidylcholine (PC:LPC) ratio from 5.0 ± 2.5 (EE-induced) to 27.6 ± 10.6, comparable to control values of 26.8 ± 9.9, indicating normalization of hepatocyte membrane lipid composition [2].

Cholestasis Estrogen-Induced Cholestasis Membrane Fluidity

Dual Stimulation of Bile Flow

Epomediol increases both the bile acid-dependent flow (BADF) and bile acid-independent flow (BAIF) fractions, a property not universally shared by choleretics. Linear regression analysis revealed that epomediol increased BADF by 40% and BAIF by 27% relative to controls, without altering the choleretic capacity of individual bile acids [1]. This dual mechanism involves both enhanced Na+ transport into bile and an increased anionic gap [2].

Bile Flow Bile Acid-Dependent Flow Bile Acid-Independent Flow

Epomediol Application Scenarios


Estrogen-Induced Cholestasis Models

Epomediol is the preferred agent for studies involving estrogen-induced or estrogen-exacerbated cholestasis, given its quantitatively demonstrated ability to reverse ethinylestradiol-induced impairments in bile flow, bile acid secretion, and membrane lipid composition [1]. The compound's restoration of the PC:LPC ratio from 5.0 to 27.6, effectively normalizing membrane fluidity, makes it uniquely suitable for investigating membrane-mediated cholestatic mechanisms [2].

Pruritus and Cholestasis Research

For studies focused on pruritus associated with cholestatic conditions, epomediol offers a dose-dependent reduction in pruritus severity that has been quantified in clinical settings. The 28.1 percentage point improvement in pruritus scores at 1200 mg/day versus 900 mg/day provides a validated dosing benchmark for translational research [3].

Bile Acid Pool and Synthesis Studies

Epomediol is uniquely suited for research requiring expansion of the bile acid pool and upregulation of CYP7A1-mediated bile acid synthesis. The 24% increase in pool size and 39% increase in CYP7A1 activity provide robust, quantifiable endpoints for studies of bile acid homeostasis and enterohepatic circulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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